

Comparative analysis of 4-Methyl-1H-indol-3amine derivatives

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Compound of Interest		
Compound Name:	4-Methyl-1H-indol-3-amine	
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A Comparative Analysis of Indole Derivatives as Anticancer Agents

A detailed review of the synthesis, cytotoxic activity, and potential mechanisms of action of a series of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives.

This guide presents a comparative analysis of a series of synthesized 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, focusing on their anticancer properties. While the initial aim was to analyze **4-Methyl-1H-indol-3-amine** derivatives, the available quantitative experimental data led to a focus on this structurally related and promising class of indole compounds. The information provided is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Indole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among these, their potential as anticancer agents has garnered significant attention. This guide provides a comparative overview of a specific series of indole derivatives, the 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones, evaluating their cytotoxic effects on the MCF-7 human breast cancer cell line.

Data Presentation: Cytotoxic Activity



The anticancer activity of the synthesized 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives was evaluated against the MCF-7 breast cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined after 24 and 48 hours of treatment. The results are summarized in the table below.

Compound ID	R Group (Substitution on Aryl Ring)	IC50 (μg/mL) after 24h[1]	IC50 (µg/mL) after 48h[1]
6j	4-N(CH3)2	>150	102.7
61	4-OH	112.5	87.3
6n	2-NO ₂	25.8	21.8
6p	3-NO ₂	42.6	35.1
6r	4-Cl	88.4	67.2
6y	4-F	95.3	78.9

Experimental Protocols Synthesis of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3methyl-5-pyrazolone Derivatives

The synthesis of these derivatives was achieved through a one-pot condensation reaction.[2][3] Equimolar amounts of an appropriate aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole were reacted in the presence of a magnetic aminated starch biocatalyst (MAST). The reaction was carried out in ethanol at 40°C. The use of the MAST biocatalyst allows for high yields (85–93%) and short reaction times (35–80 minutes) with a straightforward work-up procedure where the catalyst is easily removed by a magnet.[2][3]

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

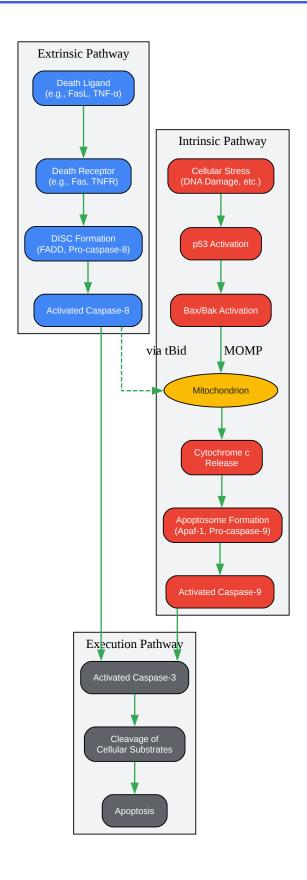


- Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 μL of media.
- Compound Treatment: After 24 hours, when the cells reached approximately 50% confluency, they were treated with various concentrations of the synthesized derivatives (ranging from 9.375 to 150 µg/mL).
- Incubation: The plates were incubated for either 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Following the incubation period, 10 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., 0.1 N HCl in isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 565 nm. The IC50 values were then calculated from the dose-response curves.[4]

Mandatory Visualization Signaling Pathway: Apoptosis

Many anticancer agents, including indole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.





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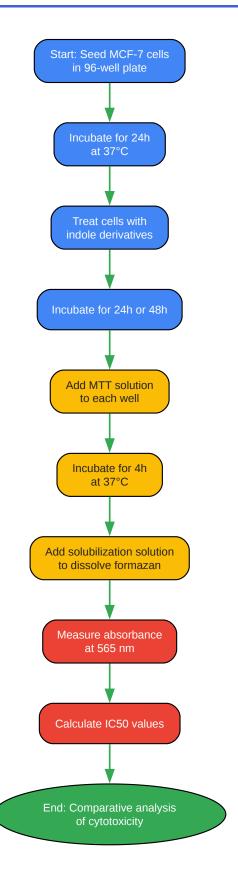


Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of executioner caspases.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxic activity of the indole derivatives using the MTT assay.





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